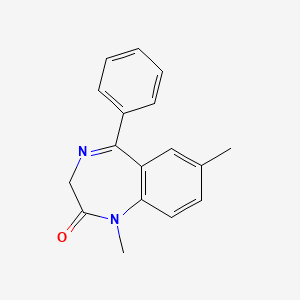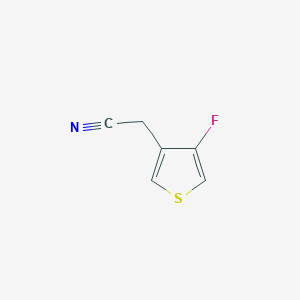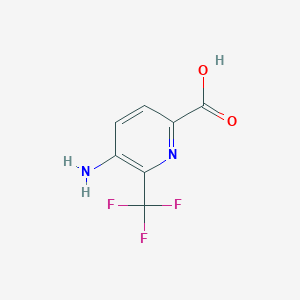
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position on a picolinic acid backbone.
作用机制
Target of Action
The primary target of 5-Amino-6-(trifluoromethyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants. It is involved in the regulation of plant hormone auxin signaling pathways .
Mode of Action
5-Amino-6-(trifluoromethyl)picolinic acid interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction results in the inhibition of the growth of Arabidopsis thaliana roots .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. The auxin signaling pathway regulates various aspects of plant growth and development. By interacting with the AFB5 receptor, 5-Amino-6-(trifluoromethyl)picolinic acid disrupts this pathway, leading to inhibited growth .
Result of Action
The result of the action of 5-Amino-6-(trifluoromethyl)picolinic acid is the inhibition of plant growth. Specifically, it has been shown to inhibit the growth of Arabidopsis thaliana roots . This makes it a potent herbicide, with some compounds exhibiting better post-emergence herbicidal activity than picloram .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted picolinic acids, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides, due to its ability to inhibit specific plant enzymes.
相似化合物的比较
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group.
6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group at the 5-position.
Uniqueness
The presence of both the amino and trifluoromethyl groups in 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and biological interactions, enhancing its versatility in scientific research and industrial applications .
属性
IUPAC Name |
5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(11)1-2-4(12-5)6(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOIYXOXOVGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
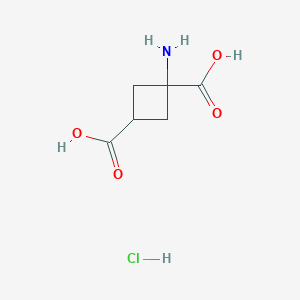
![Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate](/img/structure/B2766957.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)
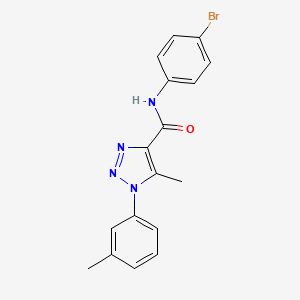
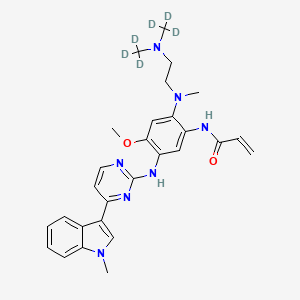
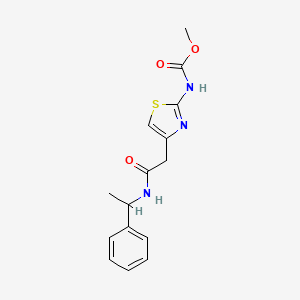
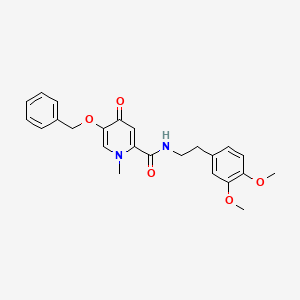
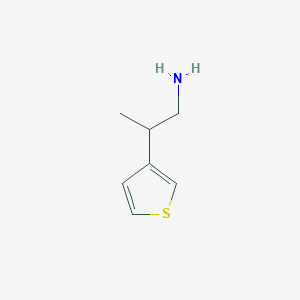
![3-(4-fluorobenzamido)-5-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2766969.png)
